molecular formula C20H21N3O3 B3801985 1-cyclopropyl-5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide

1-cyclopropyl-5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B3801985
M. Wt: 351.4 g/mol
InChI Key: HYWOLMNGVZMGRC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a pyrrolidine ring, and a phenoxypyridine moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-cyclopropyl-5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide involves several steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions.

  • Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via cyclopropanation reactions. This can be achieved using reagents like diazomethane or cyclopropylcarbene precursors in the presence of a catalyst.

  • Attachment of the Phenoxypyridine Moiety: : The phenoxypyridine moiety can be introduced through nucleophilic substitution reactions. This involves reacting a suitable pyridine derivative with a phenol derivative in the presence of a base such as potassium carbonate.

  • Final Coupling Reaction: : The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide undergoes various chemical reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : The phenoxypyridine moiety can undergo nucleophilic substitution reactions. Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate these reactions.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

  • Biological Studies: : Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

  • Chemical Biology: : The compound can be used as a probe to investigate biological pathways and processes.

  • Industrial Applications: : It may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Cyclopropyl-5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives:

  • 1-Cyclopropyl-5-oxo-N-[(2-phenylpyridin-3-yl)methyl]pyrrolidine-3-carboxamide: : Similar structure but with a phenyl group instead of a phenoxy group. This difference can affect its biological activity and binding affinity.

  • 1-Cyclopropyl-5-oxo-N-[(2-methoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide: : Contains a methoxy group instead of a phenoxy group, which can influence its chemical reactivity and solubility.

  • 1-Cyclopropyl-5-oxo-N-[(2-chloropyridin-3-yl)methyl]pyrrolidine-3-carboxamide: : The presence of a chlorine atom can enhance its electron-withdrawing properties, affecting its chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-cyclopropyl-5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-18-11-15(13-23(18)16-8-9-16)19(25)22-12-14-5-4-10-21-20(14)26-17-6-2-1-3-7-17/h1-7,10,15-16H,8-9,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWOLMNGVZMGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)NCC3=C(N=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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